3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethoxyethyl group at the 4-position and two methyl groups at the 3 and 5 positions on the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the ethoxyethyl group, making it less hydrophobic.
4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole: Contains a hydroxyl group instead of an ethoxy group, which can affect its solubility and reactivity.
4-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole is unique due to the presence of the ethoxyethyl group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence its biological activity and make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
79379-03-6 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2O/c1-4-12-6-5-9-7(2)10-11-8(9)3/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
LVUQNFJYWZRBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=C(NN=C1C)C |
Origin of Product |
United States |
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